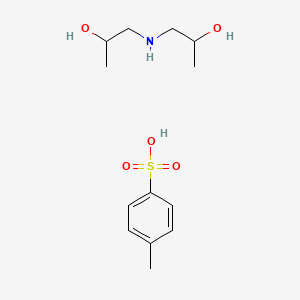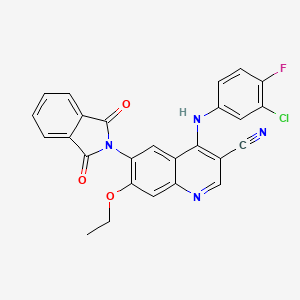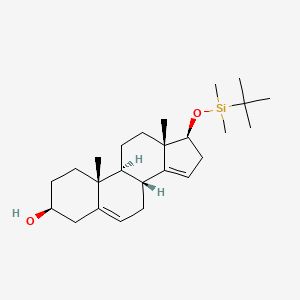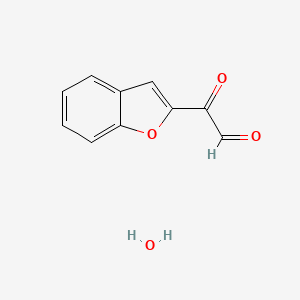
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with diisopropanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a stabilizer in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug formulation and delivery.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their solubility and stability. The pathways involved in its action are primarily related to its ability to modify the physical properties of solutions .
Comparaison Avec Des Composés Similaires
1-(2-hydroxypropylamino)propan-2-ol can be compared with similar compounds such as:
Diisopropanolamine: Shares a similar structure but lacks the sulfonic acid group, making it less effective in certain applications.
2-(2-hydroxypropylamino)propan-1-ol: Another related compound with slight structural differences that can affect its reactivity and applications.
This compound’s unique combination of properties makes it valuable in various scientific and industrial contexts, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
129678-02-0 |
|---|---|
Formule moléculaire |
C13H23NO5S |
Poids moléculaire |
305.389 |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(8)3-7-4-6(2)9/h2-5H,1H3,(H,8,9,10);5-9H,3-4H2,1-2H3 |
Clé InChI |
HANNKFMMBANLOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)
![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)


